molecular formula C8H15NO4 B14339755 1,3-Dihydroxypropan-2-yl pyrrolidine-1-carboxylate CAS No. 105924-70-7

1,3-Dihydroxypropan-2-yl pyrrolidine-1-carboxylate

Cat. No.: B14339755
CAS No.: 105924-70-7
M. Wt: 189.21 g/mol
InChI Key: WTZYXDHYRVZVJV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dihydroxypropan-2-yl pyrrolidine-1-carboxylate typically involves the construction of the pyrrolidine ring from various cyclic or acyclic precursors. One common method is the cyclocondensation of dicarboxylic acids with appropriately substituted amines . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the pyrrolidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydroxypropan-2-yl pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

1,3-Dihydroxypropan-2-yl pyrrolidine-1-carboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various bioactive molecules and pharmaceuticals.

    Biology: It serves as a tool for studying enzyme mechanisms and protein-ligand interactions.

    Medicine: It has potential therapeutic applications in the treatment of diseases such as epilepsy and cancer.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,3-dihydroxypropan-2-yl pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,3-dihydroxypropan-2-yl pyrrolidine-1-carboxylate include:

Uniqueness

This compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its versatility in various chemical reactions and applications makes it a valuable compound in scientific research and industry .

Properties

CAS No.

105924-70-7

Molecular Formula

C8H15NO4

Molecular Weight

189.21 g/mol

IUPAC Name

1,3-dihydroxypropan-2-yl pyrrolidine-1-carboxylate

InChI

InChI=1S/C8H15NO4/c10-5-7(6-11)13-8(12)9-3-1-2-4-9/h7,10-11H,1-6H2

InChI Key

WTZYXDHYRVZVJV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)OC(CO)CO

Origin of Product

United States

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